synthesis of (S)-2-Methyl-1-phenylpropan-1-amine
synthesis of (S)-2-Methyl-1-phenylpropan-1-amine
An In-depth Technical Guide to the Synthesis of (S)-2-Methyl-1-phenylpropan-1-amine
Introduction
(S)-2-Methyl-1-phenylpropan-1-amine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its stereochemically defined structure makes it a valuable building block and intermediate for the synthesis of more complex, biologically active molecules.[1] As with many chiral compounds, the biological activity is often confined to a single enantiomer, necessitating synthetic strategies that can deliver the target molecule with high enantiopurity. This guide provides a detailed exploration of the core methodologies for the synthesis of the (S)-enantiomer, focusing on strategies that offer high stereochemical control, efficiency, and scalability. We will delve into modern biocatalytic approaches, well-established chiral auxiliary-based methods, and other relevant synthetic routes, offering both mechanistic insights and practical, field-proven protocols for the research and drug development professional.
Retrosynthetic Analysis: Strategic Disconnections
A logical analysis of the target molecule, (S)-2-Methyl-1-phenylpropan-1-amine, reveals several strategic disconnections that form the basis of the most common synthetic approaches. The primary C-N bond is the most logical point for disconnection, leading back to a carbonyl precursor, 2-methyl-1-phenylpropan-1-one (isobutyrophenone). This retrosynthetic pathway is the foundation for reductive amination strategies, where the key challenge lies in controlling the stereochemistry of the newly formed chiral center.
Caption: Retrosynthetic analysis of (S)-2-Methyl-1-phenylpropan-1-amine.
Part 1: Asymmetric Reductive Amination
The most direct and atom-economical approach to (S)-2-Methyl-1-phenylpropan-1-amine is the asymmetric reductive amination of the prochiral ketone, 2-methyl-1-phenylpropan-1-one. This transformation can be achieved with exceptional stereocontrol using either biocatalytic or chemocatalytic systems.
Biocatalytic Reductive Amination: The Power of Enzymes
Enzymes offer unparalleled stereoselectivity under mild, aqueous reaction conditions, making them a highly attractive and sustainable option for chiral amine synthesis.[2] Two main classes of enzymes are particularly effective: ω-transaminases and imine reductases.
ω-Transaminases (TAs or ATAs) catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[3] For the synthesis of the (S)-enantiomer, an (S)-selective ω-TA is employed. The reaction equilibrium can be a challenge, often requiring a large excess of the amine donor (e.g., L-alanine or isopropylamine) or the removal of the carbonyl byproduct to drive the reaction to completion.[4]
Mechanism Insight: The reaction proceeds via a pyridoxal-5'-phosphate (PLP) dependent mechanism. The enzyme's active site provides a chiral environment that dictates the facial selectivity of the amine group addition to the ketone substrate, resulting in high enantiomeric excess.[3]
Experimental Protocol: ω-TA Catalyzed Asymmetric Transamination
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Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).
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Reagent Addition: Add L-alanine (as the amine donor, e.g., 500 mM), pyridoxal-5'-phosphate (PLP) cofactor (1 mM), and the substrate, 2-methyl-1-phenylpropan-1-one (e.g., 50 mM), dissolved in a minimal amount of a co-solvent like DMSO.
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Enzyme Addition: Add the (S)-selective ω-transaminase biocatalyst (lyophilized powder or whole-cell preparation).
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Reaction Conditions: Incubate the mixture at a specified temperature (e.g., 30-40°C) with gentle agitation for 24-48 hours.
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Work-up and Isolation: After the reaction, adjust the pH to >10 with NaOH to stop the enzymatic reaction and deprotonate the amine product. Extract the product with an organic solvent (e.g., methyl tert-butyl ether). Dry the organic phase, concentrate it under reduced pressure, and purify the amine, if necessary, by chromatography or distillation.
Imine reductases (IREDs) and reductive aminases (RedAms) provide a powerful alternative to TAs.[2] These enzymes catalyze the NADPH-dependent reduction of an imine, which is formed in situ from the ketone and an amine source (often ammonia). This approach avoids the equilibrium limitations of transaminases.[5]
Mechanism Insight: The ketone and ammonia (or an alkylamine) first form a prochiral imine intermediate within the enzyme's active site. A hydride is then delivered from the NADPH cofactor to one face of the imine, governed by the protein scaffold, to produce the chiral amine with high stereoselectivity.[5]
Caption: Workflow for IRED-catalyzed asymmetric reductive amination.
Synthesis via Chiral Auxiliaries: The Ellman Method
One of the most robust and widely adopted methods for the asymmetric synthesis of amines involves the use of a chiral auxiliary. The tert-butanesulfinamide methodology, developed by Jonathan Ellman, is a cornerstone in this field.[6]
Mechanism Insight: The synthesis begins with the condensation of 2-methyl-1-phenylpropan-1-one with enantiopure (R)-tert-butanesulfinamide. This reaction forms an N-sulfinylimine intermediate. The tert-butanesulfinyl group then directs the diastereoselective reduction of the C=N bond. The steric bulk of the auxiliary effectively shields one face of the imine, forcing the hydride reducing agent (e.g., NaBH₄) to attack from the opposite face. The final step is the simple acidic hydrolysis of the resulting sulfinamide to release the free chiral amine.
Experimental Protocol: Ellman Auxiliary-Based Synthesis
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Iminé Formation: To a solution of 2-methyl-1-phenylpropan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.05 eq) in THF, add a dehydrating agent such as Ti(OEt)₄ (2.0 eq). Heat the mixture to reflux for 4-6 hours.
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Diastereoselective Reduction: Cool the reaction mixture to -48°C. Add NaBH₄ (2.0 eq) portion-wise and allow the reaction to stir for 3-5 hours at this temperature.
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Quenching: Slowly add methanol to quench the reaction, followed by the addition of brine.
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Work-up: Warm the mixture to room temperature and extract with ethyl acetate. Wash the combined organic layers, dry over Na₂SO₄, and concentrate in vacuo.
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Auxiliary Cleavage: Dissolve the crude N-sulfinyl amine in methanol and add a solution of HCl in dioxane (e.g., 4M). Stir at room temperature for 1 hour.
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Isolation: Concentrate the mixture under reduced pressure. Dissolve the residue in water and wash with ether. Basify the aqueous layer with NaOH and extract the desired (S)-amine product with ether. Dry and concentrate to yield the final product.
Part 2: Alternative Synthetic Routes
While asymmetric reductive amination is often the preferred strategy, other methods can be employed, particularly in specific research or industrial contexts.
Multi-step Synthesis via Curtius Rearrangement
A patent describes a synthetic route that builds the molecule from simpler starting materials, avoiding the direct use of the corresponding ketone.[7] This method involves the alkylation of isobutyronitrile with a benzyl halide, followed by hydrolysis to a carboxylic acid. This acid then undergoes a Curtius rearrangement to form an isocyanate, which is trapped and subsequently hydrolyzed/reduced to the target amine. While longer, this route offers flexibility in introducing substitutions on the phenyl ring.[7]
Chiral Resolution of Racemic Amine
A classical approach involves the synthesis of the racemic 2-methyl-1-phenylpropan-1-amine via non-stereoselective methods, such as direct reductive amination with a non-chiral reducing agent (e.g., NaBH₃CN or catalytic hydrogenation).[8] The resulting racemic mixture is then resolved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The salts are separated by fractional crystallization, followed by liberation of the enantiopure amine. This method's primary drawback is that the maximum theoretical yield for the desired enantiomer is only 50%.
Data Summary and Method Comparison
| Synthetic Strategy | Key Reagents | Typical Yield | Enantiomeric Excess (ee%) | Advantages | Disadvantages |
| ω-Transaminase | (S)-ω-TA, L-Alanine, PLP | Good to High | >99%[3][4] | Excellent stereoselectivity, mild conditions, green chemistry. | Equilibrium limited, requires excess amine donor or byproduct removal.[4] |
| Imine Reductase (IRED) | (S)-IRED, NH₃ source, NADPH | Good to High | >99%[2][5] | High stereoselectivity, not equilibrium limited, high atom economy. | Requires a cofactor regeneration system for scalability. |
| Ellman Auxiliary | (R)-tert-butanesulfinamide, Ti(OEt)₄, NaBH₄, HCl | Good | >98%[6] | Highly reliable, broad substrate scope, predictable stereochemistry. | Multi-step, requires stoichiometric chiral auxiliary, generates waste. |
| Chiral Resolution | Racemic amine, Chiral acid (e.g., tartaric acid) | <50% | Up to >99% | Utilizes classical, well-understood techniques. | Maximum 50% theoretical yield, often labor-intensive. |
Conclusion
The is a well-addressed challenge in modern organic chemistry, with several robust methods available to researchers. Biocatalytic approaches, particularly using ω-transaminases and imine reductases, represent the state-of-the-art, offering outstanding enantioselectivity and aligning with the principles of green chemistry.[2][4] For its reliability and predictability, the Ellman chiral auxiliary method remains a highly valuable and frequently employed strategy in both academic and industrial laboratories.[6] The choice of synthetic route will ultimately depend on factors such as the required scale, cost considerations, available equipment, and the specific expertise of the research team. As enzyme engineering and catalyst development continue to advance, the efficiency and accessibility of these powerful synthetic tools are expected to increase further, solidifying their role in the production of high-value chiral amines.
References
- Shin, J. S., & Kim, B. G. (2001). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed.
- Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich.
- Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University.
- BenchChem. A Comparative Guide to Chiral Amines in Asymmetric Synthesis. BenchChem.
- ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination.
- ChemShuttle. (S)-2-methyl-1-phenylpropan-1-amine. ChemShuttle.
- Gomm, A., et al. (2020). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
- Gotor-Fernández, V., et al. (2019). Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation.
- Google Patents. (2015). Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. CN105085278A.
- Chad's Prep. (2018).
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